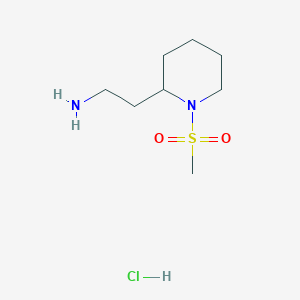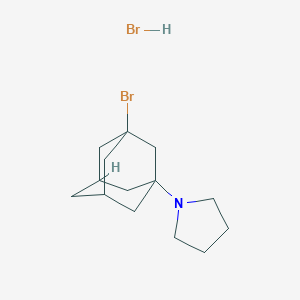
1-(3-Bromo-1-adamantyl)pyrrolidine hydrobromide
Overview
Description
1-(3-Bromo-1-adamantyl)pyrrolidine hydrobromide is a chemical compound with the molecular formula C14H23Br2N It is a derivative of adamantane, a highly stable hydrocarbon, and pyrrolidine, a five-membered nitrogen-containing ring
Preparation Methods
The synthesis of 1-(3-Bromo-1-adamantyl)pyrrolidine hydrobromide typically involves the bromination of 1-adamantylpyrrolidine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The hydrobromide salt is then formed by reacting the brominated product with hydrobromic acid.
Synthetic Route:
Bromination: 1-Adamantylpyrrolidine is treated with bromine in an appropriate solvent, such as dichloromethane, at a controlled temperature to yield 1-(3-Bromo-1-adamantyl)pyrrolidine.
Formation of Hydrobromide Salt: The brominated product is then reacted with hydrobromic acid to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3-Bromo-1-adamantyl)pyrrolidine hydrobromide undergoes various chemical reactions, including:
1. Substitution Reactions:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reagents and Conditions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
2. Reduction Reactions:
Hydrogenation: The compound can undergo hydrogenation in the presence of a catalyst, such as palladium on carbon, to reduce the bromine atom to a hydrogen atom.
Reagents and Conditions: Hydrogen gas and a suitable catalyst are used under mild pressure and temperature conditions.
3. Oxidation Reactions:
Oxidative Dehalogenation: The bromine atom can be removed through oxidative dehalogenation using reagents like potassium permanganate or sodium hypochlorite.
Reagents and Conditions: Reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while hydrogenation would produce the corresponding adamantylpyrrolidine.
Scientific Research Applications
1-(3-Bromo-1-adamantyl)pyrrolidine hydrobromide has several scientific research applications, including:
1. Medicinal Chemistry:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of antiviral and anticancer agents.
Pharmacological Studies: It can be used in pharmacological studies to investigate its effects on various biological targets.
2. Organic Synthesis:
Building Block: The compound serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules.
Functional Group Transformations: It can be used to introduce the adamantyl and pyrrolidine moieties into target molecules.
3. Material Science:
Polymer Chemistry: The compound can be used in the synthesis of novel polymers with enhanced stability and unique properties.
Surface Modification: It can be employed in surface modification techniques to alter the properties of materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-1-adamantyl)pyrrolidine hydrobromide involves its interaction with specific molecular targets. The bromine atom and the adamantyl group play crucial roles in its activity.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate the activity of specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
1-(3-Bromo-1-adamantyl)pyrrolidine hydrobromide can be compared with other similar compounds, such as:
1. 1-Adamantylpyrrolidine:
Similarity: Both compounds share the adamantyl and pyrrolidine moieties.
Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and potential biological activity.
2. 1-(3-Chloro-1-adamantyl)pyrrolidine:
Similarity: Similar structure with a chlorine atom instead of bromine.
Uniqueness: The bromine atom in this compound may result in different reactivity and biological effects compared to the chlorine analog.
3. 1-(3-Fluoro-1-adamantyl)pyrrolidine:
Similarity: Similar structure with a fluorine atom instead of bromine.
Uniqueness: The fluorine atom may impart different physicochemical properties and biological activity compared to the bromine analog.
Properties
IUPAC Name |
1-(3-bromo-1-adamantyl)pyrrolidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN.BrH/c15-13-6-11-5-12(7-13)9-14(8-11,10-13)16-3-1-2-4-16;/h11-12H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUYVGMTLWKKGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C23CC4CC(C2)CC(C4)(C3)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



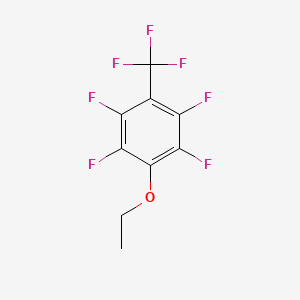
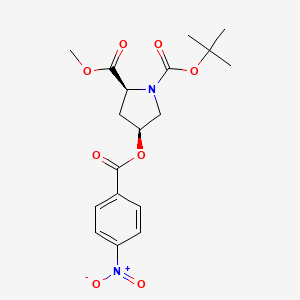
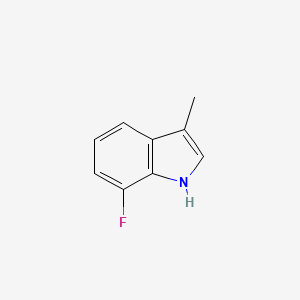
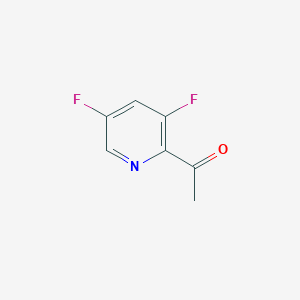
![1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one](/img/structure/B1442554.png)
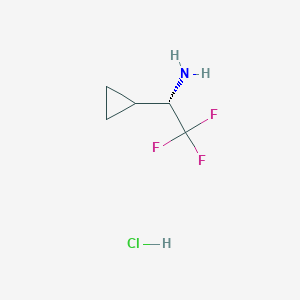
![N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine](/img/structure/B1442556.png)
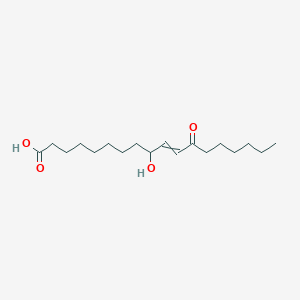
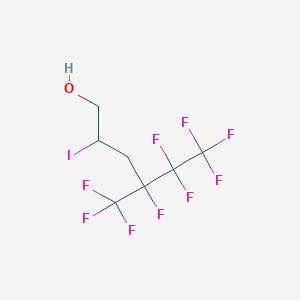
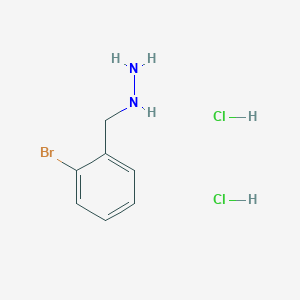
![1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1442563.png)

